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Part 1: Chemical Identity & Structural
Significance[1]
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Compound of Interest |

Compound Name: 2,5-Dibromobenzene-1,4-diamine

CAS No.: 25462-61-7

Cat. No.: B1592324

. J

2,5-Dibromobenzene-1,4-diamine (IUPAC) is a symmetric, halogenated aromatic amine
critical to the synthesis of advanced porous materials and conducting polymers. Unlike its non-
halogenated parent (p-phenylenediamine), the introduction of bromine atoms at the 2,5-
positions introduces steric bulk and halogen-bonding capabilities, while significantly altering the
electronic density of the aromatic ring.

This compound serves as a "linchpin” monomer. The amine groups (

) act as nucleophiles for Schiff-base condensations (creating Covalent Organic Frameworks),
while the bromine atoms (

) provide orthogonal reactivity for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or
Buchwald-Hartwig), enabling post-synthetic modification.

Physicochemical Profile[2][3][4][5]1[6]1[7]1[8][9][10][11][12]
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Property Value Notes
2,5-Dibromobenzene-1,4- Preferred over 2,5-dibromo-p-
IUPAC Name o o
diamine phenylenediamine
CAS Number 25462-61-7

Molecular Formula

Molecular Weight 265.93 g/mol

Off-white to light brown Darkens upon oxidation/light
Appearance _ .

crystalline solid exposure

) ) Sharp melting point indicates
Melting Point 186 - 188 °C ] )
high purity
N Poor solubility in water and

Solubility DMSO, DMF, hot Ethanol

non-polar solvents

Part 2: Synthesis & Purification Architectures

Direct bromination of benzene-1,4-diamine is chemically hazardous due to the high
susceptibility of the electron-rich diamine to oxidize into quinones (e.g., 2,5-dibromo-1,4-
benzoquinone) rather than undergoing clean Electrophilic Aromatic Substitution (EAS).

To ensure pharmaceutical-grade purity (>98%) and prevent oxidative degradation, a Protection-
Bromination-Deprotection strategy is the industry standard.

Optimized Synthetic Protocol

Step 1: N-Acylation (Protection)

o Rationale: Acetylation reduces the electron density of the amine, preventing oxidation and
directing the incoming bromine to the ortho position relative to the nitrogen (which is meta to
the acetyl group, but the directing power of the acetamido group dominates).

» Reagents: p-Phenylenediamine (PPD), Acetic Anhydride (

), Acetic Acid (
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Step 2: Bromination
o Rationale: Controlled addition of bromine in a polar protic solvent ensures regioselectivity.
e Reagents:

, Acetic Acid.[1][2] Temperature control (

) is vital to avoid over-bromination.
Step 3: Hydrolysis (Deprotection)
o Rationale: Acidic hydrolysis removes the acetyl groups to restore the free amine.
» Reagents: Concentrated

, Ethanol reflux, followed by neutralization with

Visual Workflow (Graphviz)

Click to download full resolution via product page
Figure 1: Step-wise synthetic pathway prioritizing oxidative stability via amide protection.

Part 3: Analytical Validation

Trustworthiness in synthesis is established through rigorous characterization. The following
spectral features confirm the successful synthesis of the 2,5-dibromo analog.

1. Proton NMR (

-NMR, 400 MHz, DMSO-
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o Aromatic Region: A sharp singlet at

6.8 — 7.2 ppm.

o Logic: The symmetry of the molecule renders the two aromatic protons chemically
equivalent. They are shielded by the amine groups but deshielded by the bromine atoms.

e Amine Region: A broad singlet at
4.5 -5.0 ppm (

).

o Logic: Exchangeable protons. The integration must be exactly 2:1 relative to the aromatic
protons (4 amine H vs 2 aromatic H).

2. Quality Control Checkpoints
o TLC Monitoring: Use Ethyl Acetate:Hexane (3:7). The product will have a significantly lower

than the dibromo-diacetyl intermediate due to the free amines.

» Melting Point: A range >190°C suggests the presence of the intermediate (incomplete
hydrolysis). A range <180°C suggests quinone impurities.

Part 4: Applications in Material Science

The primary utility of 2,5-dibromobenzene-1,4-diamine lies in its role as a functionalized linker
for Covalent Organic Frameworks (COFs).

Mechanism: COF Synthesis (Schiff Base Condensation)

In the synthesis of COFs (e.g., TpBD-type), this diamine reacts with trialdehydes (like 1,3,5-
triformylphloroglucinol). The bromine atoms point into the pore channels, allowing for:

o Pore Engineering: Reducing pore size for selective gas separation (
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e Post-Synthetic Modification: The

bond can be functionalized later via "Click" chemistry or cross-coupling to attach catalytic
sites.

Application Logic Diagram

2,5-Dibromobenzene-1,4-diamine
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Figure 2: Logic flow for the utilization of the diamine in constructing functionalized porous
frameworks.

Part 5: Safety & Handling (GHS Standards)
Hazard Classification:
¢ Acute Toxicity (Oral/Dermal): Category 4.

o Skin/Eye Irritation: Category 2.
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Specific Target Organ Toxicity: Respiratory irritation.

Protocol for Spills:

Isolate: The compound is toxic to aquatic life . Do not wash into drains.

Neutralize: Absorb with inert material (vermiculite).

PPE: Double nitrile gloves and P95 respirator are mandatory due to the potential
mutagenicity of halogenated aromatic amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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